tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate
Overview
Description
Tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate is an organic compound that serves as an intermediate in various chemical syntheses. It is characterized by its complex structure, which includes a tert-butyl group, an amino group, and a dimethylamino sulfonyl group. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino group using a tert-butyl carbamate (Boc) group, followed by the introduction of the dimethylamino sulfonyl group through sulfonylation reactions. The final product is obtained after several purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate: Another compound with a similar structure but different functional groups.
Tert-Butyl methyl (2-(methylamino)ethyl)carbamate: A related compound with a methylamino group instead of a dimethylamino sulfonyl group.
Uniqueness
Tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in the study of biological systems.
Biological Activity
tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate, known for its complex chemical structure, is an organic compound utilized primarily as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its unique functional groups suggest potential biological activity, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure
The compound features several notable groups:
- tert-butyl group
- Amino group
- Dimethylamino sulfonyl group
These functional groups contribute to its reactivity and potential interactions with biological systems.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The compound can form both covalent and non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The precise mechanisms depend on the specific biological context and the targets involved.
Biological Activity
Research indicates that this compound may exhibit several types of biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases where such enzymes play a critical role.
- Receptor Interaction : Its structure suggests it may interact with various receptors, potentially influencing signaling pathways within cells.
- Therapeutic Applications : Preliminary studies indicate that it may have therapeutic effects, particularly in cancer treatment, by affecting cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
1. Inhibition Studies
In a study analyzing the inhibition of microtubule-stimulated ATPase activity, compounds structurally related to this compound were shown to have significant inhibitory effects with IC50 values ranging from 2.7 μM to 7.1 μM depending on ATP concentration . This suggests potential applications in targeting mitotic processes in cancer cells.
2. Cellular Effects
In assays involving human colon cancer cell lines, compounds similar in structure demonstrated an increase in multipolar mitoses when treated with HSET inhibitors at concentrations around 15 μM . This indicates a possible mechanism through which the compound could affect cell division and tumor growth.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, consider the following table:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl [2-(2-aminoethoxy)ethyl]carbamate | Aminoethoxy group | Moderate enzyme inhibition |
Tert-butyl methyl (2-(methylamino)ethyl)carbamate | Methylamino group | Limited receptor interaction |
This compound | Dimethylaminosulfonyl group | Potential for high enzyme inhibition and receptor modulation |
Properties
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(dimethylsulfamoyl)anilino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4S/c1-15(2,3)23-14(20)18-9-8-17-13-7-6-11(10-12(13)16)24(21,22)19(4)5/h6-7,10,17H,8-9,16H2,1-5H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCXWXCRLSPFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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